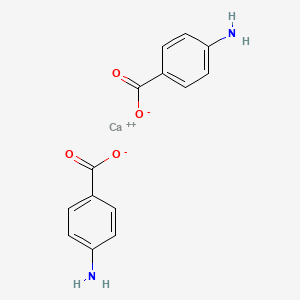

calcium;4-aminobenzoate

CAS No.: 60154-17-8

Cat. No.: VC20500810

Molecular Formula: C14H12CaN2O4

Molecular Weight: 312.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60154-17-8 |

|---|---|

| Molecular Formula | C14H12CaN2O4 |

| Molecular Weight | 312.33 g/mol |

| IUPAC Name | calcium;4-aminobenzoate |

| Standard InChI | InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |

| Standard InChI Key | WERDFULIYLPZCO-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

Calcium 4-aminobenzoate, also known as calcium p-aminobenzoate, is identified by the CAS registry number 60154-17-8 . Its molecular weight is 312.33 g/mol, computed from the composition of two 4-aminobenzoate anions (C₇H₆NO₂⁻) and one calcium cation (Ca²⁺) . The structural conformation is defined by the SMILES notation C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2], reflecting the coordination of calcium with the carboxylate and amine groups of the aromatic rings .

Table 1: Key molecular identifiers of calcium 4-aminobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂CaN₂O₄ |

| Molecular Weight | 312.33 g/mol |

| CAS Number | 60154-17-8 |

| InChI Key | WERDFULIYLPZCO-UHFFFAOYSA-L |

| SMILES | [O-]C(=O)C1=CC=C(N)C=C1.[O-]C(=O)C1=CC=C(N)C=C1.[Ca+2] |

X-ray diffraction and Fourier transform infrared (FTIR) spectroscopy analyses of analogous C-S-H/4-aminobenzoic acid composites suggest that the aminobenzoate group interacts with calcium ions via adsorption on layer surfaces and hydrogen bonding . These interactions likely stabilize the crystalline lattice of calcium 4-aminobenzoate.

Synthesis and Physicochemical Properties

Calcium 4-aminobenzoate is synthesized through the reaction of stoichiometric calcium oxide with 4-aminobenzoic acid in aqueous media. A pozzolanic reaction technique, involving colloidal silica and calcium oxide in excess water, has been adapted to prepare composite systems with aminobenzoic acid derivatives . The process yields a phase-pure product after filtration and drying.

Nitrogen adsorption studies reveal that the incorporation of 4-aminobenzoic acid reduces the specific surface area of calcium silicate hydrate (C-S-H) composites from 117 m²/g (pure C-S-H) to 98 m²/g (C-S-H/4-ABA) . This decrease indicates pore-structure modification, potentially due to aminobenzoate filling interlayer spaces or surface defects.

Table 2: Comparative physicochemical properties of C-S-H and C-S-H/4-ABA composites

| Property | C-S-H | C-S-H/4-ABA |

|---|---|---|

| BET Surface Area (m²/g) | 117 | 98 |

| Pore Volume (cm³/g) | 0.31 | 0.27 |

| Creep Modulus (GPa) | 63.4 | 68.8 |

Biological Activities and Mechanisms

4-Aminobenzoic acid, the parent compound, exhibits notable antifungal activity. In studies against Colletotrichum fructicola (a pathogen causing pear bitter rot), 4-aminobenzoic acid disrupts fungal septation during cell division, effectively inhibiting growth . Calcium 4-aminobenzoate’s solubility profile likely enhances its bioavailability, making it a candidate for agricultural antifungal formulations.

In cytotoxicity assays, derivatives of 4-aminobenzoic acid demonstrate selective inhibition of cancer cell lines, though specific data for the calcium salt remain underexplored . The compound’s role as a folic acid precursor also suggests potential in nutrient supplementation, albeit with regulatory considerations.

Engineering and Material Science Applications

Calcium 4-aminobenzoate composites exhibit improved durability in sulfate-rich environments. In magnesium sulfate solutions, C-S-H/4-ABA systems show an 18% reduction in length-change compared to pure C-S-H, attributed to reduced ion penetration and stabilized nanostructure . Microindentation tests further reveal a 9% increase in hardness (from 0.43 GPa to 0.47 GPa) and enhanced creep resistance, critical for high-performance construction materials .

Table 3: Durability performance of C-S-H and C-S-H/4-ABA in aggressive media

| Test Condition | C-S-H Expansion (%) | C-S-H/4-ABA Expansion (%) |

|---|---|---|

| 1 M MgSO₄ (7 days) | 0.85 | 0.70 |

| 1 M LiCl (7 days) | 0.45 | 0.38 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume